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Compound of Interest

Compound Name: 2-Chloromesitylene

Cat. No.: B157201 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloromesitylene

Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 2-
Chloromesitylene (2-chloro-1,3,5-trimethylbenzene), a key aromatic compound. Designed for

researchers, scientists, and professionals in drug development and chemical synthesis, this

document delves into the practical application and theoretical underpinnings of Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the

unambiguous identification and structural elucidation of this molecule.

Introduction to 2-Chloromesitylene
2-Chloromesitylene (CAS No: 1667-04-5) is a substituted aromatic hydrocarbon with the

molecular formula C₉H₁₁Cl.[1][2][3][4] Its structure consists of a benzene ring substituted with

three methyl groups at positions 1, 3, and 5, and a chlorine atom at position 2. This substitution

pattern leads to a unique molecular symmetry that is elegantly reflected in its spectroscopic

signatures. Accurate interpretation of its NMR, IR, and MS data is fundamental for quality

control, reaction monitoring, and structural verification in synthetic chemistry.

Molecular Properties:

Molecular Formula: C₉H₁₁Cl
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Molecular Weight: 154.64 g/mol [1][2][3][5][6]

Appearance: Colorless to almost colorless clear liquid[2]

Boiling Point: 204-206 °C[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. It provides detailed information about the chemical environment,

connectivity, and spatial arrangement of atoms. For 2-Chloromesitylene, both ¹H and ¹³C

NMR are essential for complete characterization.

¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The chemical

shift of a proton is highly sensitive to its local electronic environment, allowing us to distinguish

between chemically non-equivalent protons.

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloromesitylene in ~0.6 mL of

a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is NMR-inactive

and prevents a large solvent signal from obscuring the analyte signals.[7][8][9]

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard.

TMS is chemically inert, and its protons provide a reference signal at 0.00 ppm.

Data Acquisition: Place the sample tube in the NMR spectrometer. Acquire the spectrum

using a standard pulse program on a 90 MHz or 400 MHz instrument.[2]

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, followed by phase correction and baseline correction to obtain the final spectrum.

The structure of 2-Chloromesitylene possesses a plane of symmetry, which simplifies its ¹H

NMR spectrum. This symmetry makes the two methyl groups ortho to the chlorine (at C1 and

C5) chemically equivalent, while the methyl group para to the chlorine (at C3) is unique.

Likewise, the two aromatic protons are chemically equivalent.
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// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C",

pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C",

pos="1.3,0.75!"]; Cl [label="Cl", pos="0,2.5!", fontcolor="#34A853"]; Me_p [label="CH₃ (b)",

pos="-2.6,1.25!", fontcolor="#EA4335"]; H_m [label="H (c)", pos="-2.3,-1.25!",

fontcolor="#4285F4"]; Me_o [label="CH₃ (a)", pos="0,-2.5!", fontcolor="#FBBC05"]; H_m2

[label="H (c)", pos="2.3,-1.25!", fontcolor="#4285F4"]; Me_o2 [label="CH₃ (a)", pos="2.6,1.25!",

fontcolor="#FBBC05"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- Cl; C2 -- Me_p; C3 -- H_m; C4 -- Me_o; C5 -- H_m2; C6 -- Me_o2;

// Double bonds (approximated with labels) lab1 [label="=", pos="-0.65,1.125!", fontsize=18];

lab2 [label="=", pos="-1.3,0!", fontsize=18]; lab3 [label="=", pos="-0.65,-1.125!", fontsize=18];

lab4 [label="=", pos="0.65,-1.125!", fontsize=18]; lab5 [label="=", pos="1.3,0!", fontsize=18];

lab6 [label="=", pos="0.65,1.125!", fontsize=18]; } endomdot Caption: Structure of 2-
Chloromesitylene with proton environments labeled.

Table 1: ¹H NMR Data for 2-Chloromesitylene in CDCl₃

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://www.benchchem.com/product/b157201?utm_src=pdf-body
https://www.benchchem.com/product/b157201?utm_src=pdf-body
https://www.benchchem.com/product/b157201?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Label Protons Integration Multiplicity
Chemical
Shift (δ)
ppm

Rationale

(a)
6H (2 x o-

CH₃)
6 Singlet ~2.35

The two

methyl

groups ortho

to the

chlorine are

equivalent

due to

symmetry.

Their

proximity to

the electron-

withdrawing

Cl causes a

slight

downfield

shift

compared to

the para-

methyl.

(b)
3H (1 x p-

CH₃)
3 Singlet ~2.25

This methyl

group is para

to the

chlorine and

is the most

shielded of

the methyl

groups.

(c) 2H (Ar-H) 2 Singlet ~6.90 The two

aromatic

protons are

equivalent

due to

symmetry.
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They appear

as a singlet

as they have

no adjacent

protons to

couple with.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides information on the number and electronic environment of the carbon

atoms in a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired

with proton decoupling, resulting in each unique carbon atom appearing as a singlet.

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

(20-50 mg) may be beneficial for achieving a good signal-to-noise ratio in a shorter time.

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence.

This collapses any C-H coupling, simplifying the spectrum to single lines for each carbon

environment.

Processing: Apply Fourier transform and corrections as with ¹H NMR.

The symmetry of 2-Chloromesitylene results in five distinct carbon signals: four for the

aromatic ring and one for the methyl groups. The two ortho methyl carbons are equivalent, as

are the two carbons they are attached to (C1/C5). The two unsubstituted aromatic carbons

(C3/C4) are also equivalent.

// Atom nodes with labels C1 [label="C (d)", pos="0,1.5!", fontcolor="#EA4335"]; C2 [label="C

(c)", pos="-1.3,0.75!", fontcolor="#4285F4"]; C3 [label="C (e)", pos="-1.3,-0.75!",

fontcolor="#34A853"]; C4 [label="C (b)", pos="0,-1.5!", fontcolor="#FBBC05"]; C5 [label="C

(e)", pos="1.3,-0.75!", fontcolor="#34A853"]; C6 [label="C (c)", pos="1.3,0.75!",

fontcolor="#4285F4"]; Cl [label="Cl", pos="0,2.5!"]; Me_p [label="CH₃ (a)", pos="-2.6,1.25!",

fontcolor="#202124"]; H_m [label="H", pos="-2.3,-1.25!"]; Me_o [label="CH₃ (a)", pos="0,-2.5!",

fontcolor="#202124"]; H_m2 [label="H", pos="2.3,-1.25!"]; Me_o2 [label="CH₃ (a)",

pos="2.6,1.25!", fontcolor="#202124"];
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// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- Cl; C2 -- Me_p; C3 --

H_m; C4 -- Me_o; C5 -- H_m2; C6 -- Me_o2;

// Double bonds lab1 [label="=", pos="-0.65,1.125!", fontsize=18]; lab2 [label="=", pos="-1.3,0!",

fontsize=18]; lab3 [label="=", pos="-0.65,-1.125!", fontsize=18]; lab4 [label="=",

pos="0.65,-1.125!", fontsize=18]; lab5 [label="=", pos="1.3,0!", fontsize=18]; lab6 [label="=",

pos="0.65,1.125!", fontsize=18]; } endomdot Caption: Structure of 2-Chloromesitylene with

carbon environments labeled.

Table 2: ¹³C NMR Data for 2-Chloromesitylene in CDCl₃
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Label Carbon Atom(s)
Chemical Shift (δ)
ppm

Rationale

(a) 3 x -CH₃ ~20-22

The methyl carbons

are the most shielded

and appear furthest

upfield.

(b) C4 (para to Cl) ~129

This is the

unsubstituted

aromatic carbon,

representing a typical

sp² carbon

environment.

(c) C2, C6 (ortho to Cl) ~135

These carbons are

bonded to methyl

groups. The electron-

withdrawing effect of

the nearby chlorine

causes a downfield

shift.

(d) C1 (ipso to Cl) ~136

The carbon directly

attached to the

electronegative

chlorine atom is

significantly

deshielded and shifted

downfield.[8]

(e) C3, C5 (meta to Cl) ~137

These carbons, also

bonded to methyl

groups, experience a

different electronic

environment

compared to C2/C6,

resulting in a distinct

chemical shift.
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Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to the excitation of molecular vibrations. It is an excellent technique for identifying

the functional groups present in a sample.

Technique Selection: For a liquid sample like 2-Chloromesitylene, the spectrum can be

obtained neat (undiluted).

Sample Application: A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr)

to create a thin capillary film.

Data Acquisition: The sample is placed in the spectrometer's beam path, and the IR

spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of

the empty salt plates is recorded first and automatically subtracted.
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The IR spectrum of 2-Chloromesitylene displays several characteristic absorption bands that

confirm its structural features.

Table 3: Key IR Absorption Bands for 2-Chloromesitylene

Wavenumber
(cm⁻¹)

Vibration Type Intensity Interpretation

3100-3000 C-H Aromatic Stretch Medium

Confirms the

presence of C-H

bonds on the benzene

ring.

2975-2850 C-H Aliphatic Stretch Strong

Indicates the C-H

bonds of the three

methyl groups.[10]

~1600, ~1500 C=C Aromatic Stretch Medium-Strong

Characteristic skeletal

vibrations of the

benzene ring.[10]

1470-1370 C-H Aliphatic Bend Medium

Bending vibrations

(scissoring, rocking) of

the methyl groups.[10]

Below 800 C-Cl Stretch Medium-Strong

The C-Cl bond

vibration typically

appears in the

fingerprint region.

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. Electron Ionization (EI) is a common method that involves

bombarding the molecule with high-energy electrons, causing ionization and extensive

fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint.

Sample Introduction: A dilute solution of 2-Chloromesitylene is injected into a Gas

Chromatograph (GC), which separates it from the solvent and any impurities.
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Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer and is bombarded with electrons (typically at 70 eV), forming a radical cation

known as the molecular ion (M⁺•).

Fragmentation: The high internal energy of the molecular ion causes it to fragment into

smaller, charged ions and neutral radicals.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which

separates them based on their m/z ratio.

Detection: A detector records the abundance of each ion, generating a mass spectrum.

The mass spectrum of 2-Chloromesitylene provides two crucial pieces of information: its

molecular weight and structural details from its fragmentation.

Molecular Ion (M⁺•): The molecular ion peak confirms the molecular weight of the compound.

For 2-Chloromesitylene, this appears at m/z 154. Due to the natural isotopic abundance of

chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z 156 with

approximately one-third the intensity of the m/z 154 peak.[4][5] This isotopic pattern is

definitive proof of the presence of one chlorine atom.

Key Fragmentation: The most stable carbocation that can be formed is often the most

abundant fragment.

[M-CH₃]⁺ (m/z 139): Loss of a methyl radical from the molecular ion.

[M-Cl]⁺ (m/z 119): Loss of a chlorine radical results in the mesityl cation. This is often a

very prominent peak.[5]
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Table 4: Key Fragments in the Mass Spectrum of 2-Chloromesitylene

m/z Proposed Fragment Significance

156 [C₉H₁₁³⁷Cl]⁺•
M+2 Isotope peak; confirms

one chlorine atom.

154 [C₉H₁₁³⁵Cl]⁺•
Molecular Ion (M⁺•); confirms

molecular weight.

119 [C₉H₁₁]⁺
Loss of a chlorine radical; a

major, stable fragment.[5]

Conclusion
The structural elucidation of 2-Chloromesitylene is comprehensively achieved through the

synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the symmetric

arrangement of the methyl and proton substituents on the aromatic ring. IR spectroscopy

validates the presence of key functional groups, including aromatic and aliphatic C-H bonds
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and the C-Cl bond. Finally, mass spectrometry provides definitive confirmation of the molecular

weight and the presence of a single chlorine atom through its characteristic isotopic pattern and

predictable fragmentation. Together, these techniques provide a self-validating system for the

unambiguous identification of 2-Chloromesitylene, which is crucial for ensuring purity and

confirming identity in research and industrial applications.
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To cite this document: BenchChem. [spectroscopic data of 2-Chloromesitylene (NMR, IR,
MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157201#spectroscopic-data-of-2-chloromesitylene-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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